molecular formula C10H8Cl2N2OS B8323705 5-Chloromethyl-3-(4-chlorophenylthiomethyl)-1,2,4-oxadiazole

5-Chloromethyl-3-(4-chlorophenylthiomethyl)-1,2,4-oxadiazole

Cat. No. B8323705
M. Wt: 275.15 g/mol
InChI Key: MXEFNFCLOWTWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04294842

Procedure details

2-(4-Chlorophenylthio)acetamidoxime (21.7 g, 0.1 mol) was stirred in toluene (150 ml) whilst a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in toluene (50 ml) was added dropwise over 20 minutes. The thick suspension was refluxed for 1 hour to give a black mixture which was cooled and then extracted with water and ether. The ether extracts were evaporated to give a brown oil which was chromatographed on silica gel (200 g) and eluted with ether/hexane (2:3) to give 5-chloromethyl-3-(4-chlorophenylthiomethyl)-1,2,4-oxadiazole.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10](=[N:12][OH:13])[NH2:11])=[CH:4][CH:3]=1.[Cl:14][CH2:15][C:16](Cl)=O>C1(C)C=CC=CC=1>[Cl:14][CH2:15][C:16]1[O:13][N:12]=[C:10]([CH2:9][S:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[N:11]=1

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(N)=NO
Name
Quantity
11.3 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The thick suspension was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a black mixture which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with water and ether
CUSTOM
Type
CUSTOM
Details
The ether extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (200 g)
WASH
Type
WASH
Details
eluted with ether/hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC(=NO1)CSC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.